Epitaraxerol
Overview
Description
Epitaraxerol is a natural triterpenoid compound isolated from the leaves of Euphorbia neriifolia . It exhibits moderate antifungal activity against Candida albicans and low antimicrobial activity against various other microorganisms, including Trichophyton mentagrophytes, Aspergillus niger, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis .
Mechanism of Action
Target of Action
Epitaraxerol, also known as Isotaraxerol, is a natural product isolated from the leaves of E. neriifolia . It shows moderate antifungal activity against C. albicans and low antimicrobial activity against T. mentagrophytes, A. niger, S. aureus, E. coli, P. aeruginosa, and B. subtilis . Therefore, its primary targets are these microorganisms.
Mode of Action
It is known that it exhibits antimicrobial and antifungal properties . This suggests that this compound may interact with specific proteins or enzymes in these microorganisms, disrupting their normal functions and leading to their death or inhibition of growth.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antimicrobial and antifungal activities . By interacting with its targets, this compound disrupts the normal functions of the microorganisms, leading to their death or inhibition of growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
Epitaraxerol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit moderate antifungal activity against Candida albicans and low antimicrobial activity against Trichophyton mentagrophytes, Aspergillus niger, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis . These interactions suggest that this compound may interfere with the cell wall synthesis or membrane integrity of these microorganisms, although the exact biochemical pathways remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound’s antifungal activity against Candida albicans suggests that it may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity. Additionally, its low antimicrobial activity against other microorganisms indicates that it may target specific proteins or enzymes essential for their survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antifungal and antimicrobial properties over a certain period, but its efficacy may decrease with prolonged exposure due to degradation . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits moderate antifungal and antimicrobial activity, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism may involve phase I and phase II metabolic reactions, where it undergoes oxidation, reduction, and conjugation to form more hydrophilic metabolites for excretion . The specific enzymes and cofactors involved in this compound’s metabolism are yet to be identified, but its effects on metabolic flux and metabolite levels are of significant interest.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as blood perfusion, tissue binding, and regional pH, which determine its localization and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epitaraxerol can be synthesized through the dehydration of taraxerol, another triterpenoid compound. The process involves specific reaction conditions, including the use of dehydrating agents and controlled temperature settings .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the leaves of Euphorbia neriifolia. The extraction process includes comminution, maceration, and percolation using solvents like ethanol or water . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Epitaraxerol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Epitaraxerol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid compounds and in studying reaction mechanisms.
Biology: this compound’s antifungal and antimicrobial properties make it a valuable compound in microbiological research.
Comparison with Similar Compounds
- Taraxerol (CAS#127-22-0)
- Taraxeryl acetate (CAS#2189-80-2)
- Taraxerone (CAS#514-07-8)
- Myricadiol (CAS#17884-88-7)
- 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol (CAS#66107-60-6)
Comparison: Epitaraxerol shares structural similarities with these compounds, particularly in its triterpenoid backbone. it is unique in its specific antifungal and antimicrobial activities, which are attributed to its distinct molecular structure and functional groups . This uniqueness makes this compound a valuable compound for targeted research and applications in various fields.
Properties
IUPAC Name |
4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871611 | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taraxerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
409.00 to 410.00 °C. @ 760.00 mm Hg | |
Record name | Taraxerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | Taraxerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127-22-0 | |
Record name | Taraxerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 - 283 °C | |
Record name | Taraxerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is epitaraxerol and where is it found?
A1: this compound is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Mallotus mollissimus [], Broussonetia luzonicus [], Mikania cordifolia [], Croton crassifolius [], Thymus alternans [], Adhatoda vasica [], Macaranga denticulate [], Halenia elliptica [], and Euphorbia chrysocoma []. It's often found alongside other triterpenes like taraxerol and lupeol.
Q2: Are there any studies on the biological activity of this compound?
A2: While research on this compound itself is limited, some studies suggest potential antifungal activity. For instance, in a study on constituents from Broussonetia luzonicus, this compound exhibited moderate antifungal activity against Candida albicans [].
Q3: What is the structural difference between this compound and taraxerol?
A3: this compound and taraxerol are epimers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around a single stereocenter. This difference often arises from the orientation of a hydroxyl (OH) group on the triterpene skeleton.
Q4: Has the co-occurrence of this compound and taraxerol been observed in any plant species?
A4: Yes, both this compound and taraxerol have been identified together in several Mallotus species, including Mallotus apelta [] and Mallotus macrostachyus []. This co-occurrence is noteworthy and potentially significant for chemotaxonomic classification within the Mallotus genus.
Q5: Are there any specific analytical techniques used to identify and differentiate this compound from other triterpenes?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in identifying and differentiating this compound from other triterpenes. Specifically, 1H-NMR, 13C-NMR, and 2D NMR techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the distinction of epimers like this compound and taraxerol [, , , , , , , , ]. Additionally, mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (HPLC-MS), aids in determining the molecular weight and fragmentation pattern, further confirming the identity of this compound [, , ].
Q6: What is the significance of finding this compound in Euphorbiaceae species?
A6: The Euphorbiaceae family is known for its diverse array of triterpenoids. The presence of this compound in species like Mallotus mollissimus, Macaranga denticulate, and others supports the chemotaxonomic significance of triterpenoids within this family. Further research into the distribution and biological activities of these compounds could provide valuable insights into the evolution and potential medicinal applications of Euphorbiaceae plants.
Q7: Does the presence of this compound in Thymus alternans have any implications for its traditional uses?
A7: Thymus alternans is traditionally used for flavoring and medicinal purposes in the Carpathian region []. While the study primarily focused on the antiproliferative activity of other isolated triterpenes, the presence of this compound adds to the understanding of the chemical complexity of this species. Further investigation is needed to determine if this compound contributes to the plant's traditional uses.
Q8: Is there any research on the potential use of this compound in treating infectious diseases?
A8: While research specifically focusing on this compound's role in treating infectious diseases is limited, its presence in Euphorbia neriifolia, a plant traditionally used for its medicinal properties, suggests a potential area of study []. This plant, rich in various triterpenoids including this compound, has shown promising antimicrobial activities, indicating that further investigation into this compound's potential in this field is warranted.
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